Ethyl serinate

Description

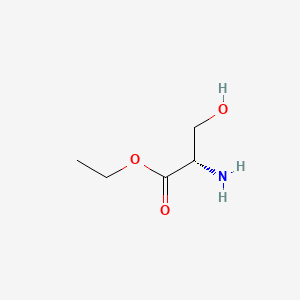

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCXXDSWWDWUHS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194102 | |

| Record name | Ethyl serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-31-1 | |

| Record name | Ethyl serinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL SERINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Ethyl Serinate as a Chiral Building Block

An In-depth Technical Guide to the Synthesis of Ethyl Serinate

Ethyl serinate, the ethyl ester of the amino acid L-serine, is a versatile and highly valuable chiral molecule in the landscape of synthetic chemistry.[1][] Its structure, featuring a primary amine, a hydroxyl group, and a carboxylate ester, makes it a trifunctional building block essential for the synthesis of complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for creating modified peptides, neuroprotective agents, and other therapeutically significant compounds.[][3] Its enhanced lipophilicity compared to free serine allows for better membrane permeability, a desirable trait in drug design.[] This guide provides a comprehensive overview of the core methodologies for synthesizing ethyl serinate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies: A Comparative Analysis

The synthesis of ethyl serinate can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, purity requirements, cost considerations, and the stereochemical integrity needed for the final application.

Fischer-Speier Esterification: The Classical Approach

The most direct and traditional method for preparing ethyl serinate is the Fischer-Speier esterification. This reaction involves treating L-serine with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[4][5][6]

Mechanistic Insight: The Fischer esterification is a reversible nucleophilic acyl substitution.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[6]

To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of ethanol, which acts as both the reactant and the solvent, or by removing the water as it is formed.[5][6][7]

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification

-

Setup: Suspend L-serine (1.0 eq) in absolute ethanol (10-20 fold excess). Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) or bubble dry HCl gas through the solution.[8]

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.[8]

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a base such as sodium carbonate solution.

-

Extraction: Remove the excess ethanol under reduced pressure. Partition the residue between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield crude ethyl serinate. The product is often purified by vacuum distillation or by converting it to its hydrochloride salt, which can be recrystallized from an ethanol/diethyl ether mixture.[9][10]

Synthesis via N-Protected Serine: A Strategy for Purity

In applications where side reactions are a concern, particularly in peptide synthesis, a protection strategy is employed. The amine group is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group, before esterification.[11][12]

Rationale: Protecting the highly nucleophilic amino group prevents it from competing with ethanol during the esterification step and avoids potential side reactions. The Boc group is ideal as it is stable under the conditions required for many esterification reactions but can be easily removed under mild acidic conditions.

Caption: Workflow for synthesizing ethyl serinate via an N-Boc protected intermediate.

Experimental Protocol: N-Boc Protection and Esterification

-

N-Boc Protection:

-

Dissolve L-serine (1.0 eq) in a 1N sodium hydroxide solution and cool in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane.

-

Stir the mixture, allowing it to warm to room temperature over several hours until the reaction is complete (monitored by TLC).[11]

-

Acidify the mixture to pH 2-3 with potassium bisulfate and extract with ethyl acetate to isolate N-Boc-L-serine.[11]

-

-

Esterification of N-Boc-L-Serine:

-

Dissolve N-Boc-L-serine (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.1 eq) and stir.

-

Add ethyl iodide (2.0 eq) and continue stirring at room temperature until ester formation is complete.[11]

-

Work up by partitioning between ethyl acetate and water, followed by washing the organic phase with brine, drying, and concentrating to yield N-Boc-L-serine ethyl ester.[11]

-

-

Deprotection:

-

Dissolve the N-Boc-protected ester in a solvent such as dioxane or ethyl acetate.

-

Add a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the removal of the Boc group by TLC.

-

Evaporate the solvent to yield ethyl L-serinate hydrochloride as a solid, which can be purified by recrystallization.[13]

-

Transesterification: Exchanging the Ester Group

Transesterification is the process of converting one ester into another by reacting it with an alcohol.[14] For instance, L-serine methyl ester can be converted to ethyl serinate by reacting it with an excess of ethanol in the presence of an acid or base catalyst.[15]

Mechanistic Insight: The mechanism is analogous to Fischer esterification. Under basic conditions, a nucleophilic alkoxide (e.g., ethoxide) attacks the ester's carbonyl carbon. Under acidic conditions, the carbonyl is first protonated to increase its electrophilicity before the alcohol attacks.[14][15] The reaction is driven to completion by using a large excess of the desired alcohol (ethanol).[14][16]

Caption: Mechanism of base-catalyzed transesterification.

Enzymatic Synthesis: A Green Chemistry Approach

Modern synthetic chemistry increasingly favors environmentally benign methods. Enzymatic synthesis of ethyl serinate, often using lipases or proteases like papain, offers a highly selective and sustainable alternative.[17][18][19]

Causality and Advantages: Enzymes operate under mild conditions (aqueous media, near-neutral pH, moderate temperatures), which minimizes energy consumption and reduces the formation of byproducts.[17][20] Their high stereoselectivity ensures the preservation of the L-configuration of serine without racemization. Crucially, this method can often proceed without the need for protecting the hydroxyl or amino groups, drastically improving the atom economy of the synthesis.[17]

Experimental Protocol: Papain-Catalyzed Synthesis

-

Monomer Preparation: Dissolve L-serine ethyl ester hydrochloride in a phosphate buffer (e.g., 1 M, pH 8.5).[20]

-

Enzyme Addition: Add the enzyme (e.g., papain powder) to the monomer solution in a temperature-controlled vessel (e.g., 40°C) with stirring.[20]

-

Reaction: Allow the reaction to proceed for several hours. In the case of polymerization, a precipitate may form.[17][20] For simple esterification, the reaction progress is monitored by HPLC or GC.

-

Product Isolation: If a polymer is formed, it can be isolated by centrifugation.[20] For the monomeric ester, standard extraction procedures are used after deactivating or removing the enzyme.

Quantitative Data Summary and Method Comparison

| Synthesis Method | Key Reagents | Typical Yield | Purity Concerns | Scalability | Environmental Impact |

| Fischer Esterification | Serine, Ethanol, H₂SO₄/HCl | 60-85% | Potential side reactions, racemization risk | High | Poor (strong acid, excess solvent) |

| N-Protected Route | N-Boc-Serine, EtI, K₂CO₃, HCl | >85% (overall) | High purity, minimal side reactions | High, but multi-step | Moderate (solvents, reagents) |

| Transesterification | Methyl Serinate, Ethanol, Catalyst | >90% | High purity with efficient conversion | Moderate to High | Good (less waste if starting ester is available) |

| Enzymatic Synthesis | Serine, Ethanol, Lipase/Papain | Variable (70-95%) | Excellent (high selectivity) | Moderate (enzyme cost/stability) | Excellent (Green Chemistry) |

Conclusion and Future Outlook

The synthesis of ethyl serinate can be effectively achieved through several well-established methodologies. While classical Fischer esterification remains a straightforward option for large-scale production, the N-protected route offers superior control and purity, making it indispensable for pharmaceutical applications. Looking forward, the principles of green chemistry are driving significant interest in enzymatic methods. Their high selectivity and mild reaction conditions present a compelling pathway to sustainable and efficient synthesis, and ongoing research into enzyme immobilization and reuse is poised to overcome current limitations in scalability and cost. The selection of the optimal synthetic route will always be a strategic decision, balancing the specific requirements of yield, purity, cost, and environmental responsibility.

References

-

Watanabe, T., Takasu, K., Tsuchiya, K., Matsusaki, M., Tsuchido, K., & Numata, K. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Langmuir, 38(2), 803-811. [Link][17]

-

PrepChem. (n.d.). Synthesis of D,L-serine ethyl ester hydrochloride. PrepChem.com. [Link][9]

-

Garner, P., & Park, J. M. (1992). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. [Link][11]

-

LookChem. (n.d.). Cas 4117-31-1, ETHYL SERINATE. LookChem.com. [Link][1]

-

Wikipedia. (n.d.). Transesterification. Wikipedia.org. [Link][14]

-

University of Toronto. (n.d.). Fischer Esterification. UToronto.ca. [Link][4]

-

ResearchGate. (2019). Preparation of methyl ester of L-serine. ResearchGate.net. [Link][13]

-

Chemical Synthesis. (n.d.). ETHYL SERINATE 4117-31-1 wiki. ChemicalSynthesis.com. [Link][21]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.com. [Link][8]

-

Google Patents. (1950). Serine synthesis. US2530065A. [22]

-

ACS Publications. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS.org. [Link][20]

-

Master Organic Chemistry. (2022). Transesterification. MasterOrganicChemistry.com. [Link][15]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Chem.Libretexts.org. [Link][5]

-

National Center for Biotechnology Information. (n.d.). Ethyl serinate. PubChem.ncbi.nlm.nih.gov. [Link][23]

-

PubMed. (2018). [Effect of ethanol on synthesis of serine and exchange of methyl groups in hepatocytes by NMR spectroscopy]. PubMed.ncbi.nlm.nih.gov. [Link][24]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic-Chemistry.org. [Link][6]

-

Organic Syntheses. (n.d.). dl-SERINE. OrgSyn.org. [Link][25]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. TRU.ca. [Link][7]

-

YouTube. (2017). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube.com. [Link][26]

-

MDPI. (2010). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI.com. [Link][16]

-

Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. SASS.uottawa.ca. [Link][27]

-

YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube.com. [Link][10]

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSIJournals.com. [Link][12]

-

PubMed. (2017). Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. PubMed.ncbi.nlm.nih.gov. [Link][18]

-

MDPI. (2024). Immobilization of Sustine® 131 onto Spent Coffee Grounds for Efficient Biosynthesis of Ethyl Hydrocinnamate. MDPI.com. [Link][19]

Sources

- 1. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cerritos.edu [cerritos.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. prepchem.com [prepchem.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Transesterification - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 21. Page loading... [wap.guidechem.com]

- 22. US2530065A - Serine synthesis - Google Patents [patents.google.com]

- 23. Ethyl serinate | C5H11NO3 | CID 2724186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. [Effect of ethanol on synthesis of serine and exchange of methyl groups in hepatocytes by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. m.youtube.com [m.youtube.com]

- 27. monash.edu [monash.edu]

An In-Depth Technical Guide to Ethyl Serinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl serinate, a versatile amino acid derivative crucial in various scientific disciplines. We will delve into its chemical identity, synthesis, and key applications, with a focus on providing practical insights and methodologies for laboratory and developmental use.

Chemical Identification and Physicochemical Properties

Ethyl serinate exists in several forms, each with a unique Chemical Abstracts Service (CAS) number. It is imperative for researchers to distinguish between the racemic mixture, the individual enantiomers, and their salt forms to ensure the accuracy and reproducibility of their work. The most common forms are L-serine ethyl ester and its hydrochloride salt, which are widely used in biochemical and pharmaceutical research.[1][]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Ethyl serinate (unspecified) | 39978-59-1 | C₅H₁₁NO₃ | 133.15 | - |

| L-Serine ethyl ester | 4117-31-1 | C₅H₁₁NO₃ | 133.15 | Free base |

| L-Serine ethyl ester hydrochloride | 26348-61-8 | C₅H₁₂ClNO₃ | 169.61 | Hydrochloride salt |

| D-Serine ethyl ester hydrochloride | 104055-46-1 | C₅H₁₂ClNO₃ | 169.61 | Hydrochloride salt |

Physicochemical Data for L-Serine Ethyl Ester Hydrochloride:

| Property | Value | Source |

| Appearance | White to off-white or beige solid/powder | [1] |

| Melting Point | 130-132 °C | |

| Optical Rotation [α]20/D | -4.4° (c = 10.2 in ethanol) | |

| Solubility | Esterification increases solubility in non-aqueous organic solvents.[3] The hydrochloride salt is highly soluble in water.[4] |

Synthesis of Ethyl Serinate Derivatives

The synthesis of ethyl serinate, particularly its hydrochloride salt, is a common procedure in organic chemistry. Two primary methods are the thionyl chloride method and Fischer esterification.

Synthesis of L-Serine Ethyl Ester Hydrochloride via Thionyl Chloride

This method is a straightforward approach to producing the hydrochloride salt of the ethyl ester. The reaction of L-serine with thionyl chloride in ethanol not only provides the acid catalyst (HCl) in situ but also serves as the esterifying agent.[4][5]

Reaction Mechanism:

The reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by ethanol. The thionyl chloride reacts with ethanol to generate sulfur dioxide, hydrogen chloride, and ethyl chloroformate. The HCl then protonates the carboxylic acid of L-serine, making it more susceptible to nucleophilic attack by ethanol.

Synthesis Workflow

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous ethanol.[5]

-

Cooling: Cool the suspension to 0-10 °C in an ice bath.[4][5]

-

Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled suspension while stirring. Maintain the temperature below 15 °C during the addition.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C. Let the reaction proceed for 24-48 hours.[4][5]

-

Crystallization and Isolation: Cool the reaction mixture to induce crystallization. Collect the solid product by filtration.[4][5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[6]

-

Drying: Dry the purified crystals under vacuum to obtain L-serine ethyl ester hydrochloride as a white solid.[5]

Fischer Esterification

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[7][8] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed is removed.[8][9][10][11]

Reaction Mechanism:

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10]

Fischer Esterification Pathway

General Protocol:

-

Reaction Setup: Combine L-serine, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask.[11]

-

Reflux: Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.[11]

-

Workup: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The crude ester is then purified by distillation or chromatography.

Key Applications in Research and Development

Ethyl serinate and its derivatives are valuable building blocks and modulators in several areas of scientific research.

Peptide Synthesis

L-serine ethyl ester hydrochloride is frequently utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[][12] The esterification of the C-terminus protects the carboxylic acid group, allowing for the sequential addition of amino acids to the N-terminus.

Role in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the first amino acid is anchored to a solid support (resin). The N-terminus is temporarily protected, typically with an Fmoc or Boc group. This protecting group is removed, and the next amino acid (with its N-terminus protected) is coupled to the free amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of amino acid esters like ethyl serinate can be advantageous in solution-phase peptide synthesis as well.[12]

SPPS Workflow

Neurological Research: NMDA Receptor Modulation

Both D-serine and L-serine, and by extension their derivatives, play crucial roles in the central nervous system as co-agonists of the N-methyl-D-aspartate (NMDA) receptor.[13][14][15] The NMDA receptor is a glutamate-gated ion channel that is fundamental for synaptic plasticity, learning, and memory.[16] For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to the receptor.[16][17] D-serine is considered the primary co-agonist at many synaptic NMDA receptors.[15] The ethyl ester form can enhance the lipophilicity and potentially the bioavailability of serine for in vivo studies.[]

NMDA Receptor Signaling Pathway:

The binding of glutamate and a co-agonist like D-serine to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca²⁺ ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are critical for long-term potentiation (LTP) and other forms of synaptic plasticity.

NMDA Receptor Co-agonist Pathway

Analytical Characterization

The purity and identity of ethyl serinate and its derivatives are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and for chiral separations.

-

Optical Rotation: To confirm the enantiomeric purity of L- or D-isomers.

Stability and Storage

Proper storage is crucial to maintain the integrity of ethyl serinate and its derivatives.

-

L-Serine ethyl ester hydrochloride: Should be stored at 2-8 °C.[]

-

General Considerations: As an ester, ethyl serinate can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. It is advisable to store it in a cool, dry place, protected from moisture.

Safety and Handling

-

L-Serine ethyl ester hydrochloride: May cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

-

General Precautions: As with all chemicals, it is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google P

- Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 - EvitaChem. (URL not available)

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (URL: [Link])

-

Synthesis of D,L-serine ethyl ester hydrochloride - PrepChem.com. (URL: [Link])

- L-Serine ethyl ester hydrochloride - Chem-Impex. (URL not available)

- Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy - The Royal Society of Chemistry. (URL not available)

-

5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (URL: [Link])

-

(PDF) l-Serine methyl ester hydrochloride - ResearchGate. (URL: [Link])

-

Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au. (URL: [Link])

-

L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem. (URL: [Link])

-

l-Serine methyl ester hydrochloride - PMC - NIH. (URL: [Link])

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) - PMC - PubMed Central. (URL: [Link])

-

(PDF) Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT - ResearchGate. (URL: [Link])

-

Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus | PNAS. (URL: [Link])

-

d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC - PubMed Central. (URL: [Link])

-

d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience. (URL: [Link])

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. (URL: [Link])

-

Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 5. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. youtube.com [youtube.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. peptide.com [peptide.com]

- 13. The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 18. L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to Ethyl Serinate: A Chiral Building Block

An In-depth Technical Guide to Ethyl Serinate: From Molecular Weight to Application

This guide provides a comprehensive technical overview of ethyl serinate, a pivotal amino acid ester in scientific research and pharmaceutical development. Moving beyond a simple data sheet, we will explore the foundational significance of its molecular weight, delve into the causality behind its synthesis and characterization, and illuminate its applications for researchers, scientists, and drug development professionals.

Ethyl serinate is the ethyl ester of the amino acid serine. As serine is a chiral molecule, ethyl serinate exists as two stereoisomers: ethyl L-serinate and ethyl D-serinate. It is most commonly utilized in its L-form or as a hydrochloride salt (ethyl L-serinate hydrochloride) to improve stability and handling.[1][2][3] Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a highly versatile chiral building block, or synthon, for the synthesis of complex organic molecules, peptides, and pharmaceutical agents.[3][4]

Core Physicochemical Properties: The Centrality of Molecular Weight

The molecular weight of a compound is a fundamental property that underpins all quantitative laboratory work, from reaction stoichiometry to analytical characterization. For ethyl serinate, this value dictates the precise amounts needed for synthesis, the interpretation of mass spectrometry data, and the formulation of solutions for biological assays.

The molecular weight is derived from its molecular formula, C₅H₁₁NO₃ .[5][6][7][8]

-

Carbon (C): 5 atoms × 12.011 amu = 60.055 amu

-

Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Summing these values yields the molecular weight of 133.15 g/mol .[5][6][7][8] This value is critical for any researcher working with the compound.

Data Summary: Key Physicochemical Properties

The following table summarizes the essential quantitative data for ethyl serinate and its common hydrochloride salt form. These parameters are crucial for experimental design, particularly in drug development where properties like solubility and polarity influence bioavailability.

| Property | Value (Ethyl L-serinate) | Value (Ethyl L-serinate HCl) | Significance & Context |

| Molecular Weight | 133.15 g/mol [5][6][7][8][9] | 169.61 g/mol [1][2][10] | Foundational for all stoichiometric calculations and analytical interpretations. |

| Monoisotopic Mass | 133.0739 Da[7][8] | 169.0506 Da[10] | The exact mass used in high-resolution mass spectrometry for unambiguous identification. |

| Molecular Formula | C₅H₁₁NO₃[5][6][7][8][9] | C₅H₁₂ClNO₃[1][2] | Defines the elemental composition of the molecule. |

| IUPAC Name | ethyl (2S)-2-amino-3-hydroxypropanoate[7] | ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[10] | Unambiguous chemical nomenclature. |

| CAS Number | 4117-31-1[7][8][9] | 26348-61-8[1][2] | A unique identifier for the specific chemical substance. |

| Appearance | White to off-white solid or colorless liquid[2][6][9] | Beige or white to off-white solid[2][11] | Basic physical state observation. |

| Predicted Boiling Point | 247.9 ± 20.0 °C[9] | N/A | Indicates volatility and aids in selecting purification methods like distillation. |

| Topological Polar Surface Area (TPSA) | 72.6 Ų[8] | 72.6 Ų[10] | An important predictor of drug transport properties, such as intestinal absorption. |

| Water Solubility | Soluble[9][11] | Soluble[2] | Crucial for developing aqueous formulations and for biological applications. |

Synthesis and Purification: A Self-Validating Workflow

The synthesis of ethyl serinate, particularly its hydrochloride salt, is a well-established process. The protocol described here is designed as a self-validating system, where successful isolation and purification inherently confirm the reaction's efficacy.

Experimental Protocol: Synthesis of D,L-Serine Ethyl Ester Hydrochloride

This protocol is adapted from established methods involving the hydrogenation of a protected serine derivative.[12] The use of a protected starting material is a critical experimental choice to prevent side reactions with the amine and hydroxyl groups during intermediate steps not shown.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1.56 g (0.005 mol) of 2-azido-3-benzyloxypropionic acid benzyl ester in 10 mL of absolute ethanol in a high-pressure reaction vessel.

-

Acidification: Introduce 1.10 g (0.03 mol) of dry hydrogen chloride gas into the solution. The acidic environment is essential for the final salt formation and catalyzes the esterification.

-

Catalyst Addition: Add 0.20 g of 10% palladium on activated carbon (Pd/C). Palladium is a highly efficient catalyst for hydrogenation, which will reduce the azide group to an amine and cleave the benzyl protecting group.

-

Hydrogenation: Seal the autoclave and hydrogenate the mixture for 40 hours at 25°C under a hydrogen pressure of 20 bar. This step simultaneously performs the deprotection and reduction.

-

Work-up and Filtration: After the reaction, carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the desired product.

-

Concentration: Concentrate the filtrate using a rotary evaporator. This removes the ethanol solvent, leaving the crude product.

-

Purification by Recrystallization: Recrystallize the residue from an ethanol/diethyl ether (1:1) mixture. This is a crucial purification step. The desired product is less soluble in the cold solvent mixture than impurities, allowing for its isolation as pure crystals.

-

Isolation and Drying: Collect the crystals by filtration and dry them to yield D,L-serine ethyl ester hydrochloride. The expected yield is approximately 96%.[12]

Workflow Visualization: Synthesis of Serine Ethyl Ester HCl

Caption: Workflow for the synthesis and purification of ethyl serinate hydrochloride.

Analytical Characterization: Confirming Identity and Purity

Confirming the molecular weight and structure of the synthesized ethyl serinate is paramount. This validation is typically achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): This is the primary technique for confirming molecular weight. Using a method like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For ethyl serinate, a protonated molecule [M+H]⁺ would be detected at an m/z of approximately 134.1, directly confirming the molecular mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide an atomic-level blueprint of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the peaks, one can confirm the connectivity of all atoms in C₅H₁₁NO₃, thus validating the structure and indirectly confirming the molecular weight.

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The spectrum of ethyl serinate will show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C=O (ester), and C-O bonds, confirming its chemical identity.

Diagram: Analytical Workflow for Structural Validation

Caption: A typical analytical workflow to validate the structure of ethyl serinate.

Applications in Research and Drug Development

The utility of ethyl serinate and its derivatives is extensive, primarily leveraging its identity as a chiral amino acid ester.

-

Peptide Synthesis: L-serine ethyl ester hydrochloride is a valuable building block in the synthesis of peptides and proteins.[3] Its ester group provides temporary protection for the carboxylic acid, while the hydrochloride salt ensures the amine group is protonated and stable.

-

Neuroscience Research: D-serine ethyl ester hydrochloride is a key compound for studying neurotransmission. It serves as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive functions, making it a valuable tool in research for conditions like schizophrenia.[13]

-

Chiral Synthesis: As a readily available chiral molecule, it is a starting material for synthesizing more complex enantiomerically pure molecules, which is a critical requirement for modern pharmaceuticals to avoid off-target effects from undesired stereoisomers.

-

Polymer Chemistry: Ethyl serinate can be polymerized, without needing to protect the side-group hydroxyl functionality, to create poly(L-serine).[4] This hydrophilic polypeptide has significant potential in the development of functional biomaterials.

-

Drug Delivery: The physicochemical properties of related polymers, such as ethyl cellulose, are leveraged in creating film coatings for controlled-release drug formulations.[14] Understanding the properties of simple esters like ethyl serinate contributes to the broader knowledge base for designing such systems.

Safety, Handling, and Storage

While ethyl serinate hydrochloride is not generally considered hazardous under OSHA 2024 standards, proper laboratory practice is essential.[15]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses and gloves. In case of contact, rinse eyes or skin with plenty of water.[11]

-

Storage: To ensure long-term stability and purity, ethyl serinate should be stored in a tightly sealed container in a dry, dark place at room temperature.[2] The hydrochloride salt is noted as being hygroscopic (tending to absorb moisture from the air), making sealed storage critical.[2]

Conclusion

Ethyl serinate is far more than a simple chemical with a molecular weight of 133.15 g/mol . This fundamental value is the gateway to its synthesis, analysis, and application. For the researcher and drug development professional, a thorough understanding of its properties—from molecular weight and solubility to its role as a chiral synthon—is essential for leveraging its full potential in creating novel therapeutics, advanced biomaterials, and expanding our understanding of complex biological systems.

References

-

LookChem. Cas 4117-31-1, ETHYL SERINATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724186, Ethyl serinate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724185, L-Serine, ethyl ester, hydrochloride (1:1). [Link]

-

Mol-Instincts. ETHYL SERINATE 4117-31-1 wiki. [Link]

-

FDAGlobal. ETHYL SERINATE. [Link]

-

PrepChem.com. Synthesis of D,L-serine ethyl ester hydrochloride. [Link]

-

Numata, K., & Tachibana, Y. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Biomacromolecules, 23(1), 1-10. [Link]

- Google Patents. Synthetic method of p-methylsulfonyl phenyl serine ethyl ester.

-

Tavakol, A., et al. (2013). Prediction of Optimum Combination of Eudragit RS/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets. Iranian Journal of Pharmaceutical Research, 12(4), 659–670. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Ethyl L-serinate hydrochloride | 26348-61-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl serinate | C5H11NO3 | CID 2724186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Prediction of Optimum Combination of Eudragit RS/Eudragit RL/Ethyl Cellulose Polymeric Free Films Based on Experimental Design for Using as a Coating System for Sustained Release Theophylline Pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Ethyl serinate structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of Ethyl Serinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl serinate, the ethyl ester of the amino acid L-serine, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. Its structure, comprising a primary amine, a hydroxyl group, and an ester, presents a compelling case study for the application of modern analytical techniques. The precise confirmation of its chemical structure and stereochemical integrity is paramount for its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers.[1] This guide provides a comprehensive overview of the methodologies employed in the complete structural elucidation of ethyl serinate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Molecular Structure and Physicochemical Properties

A foundational step in any structural elucidation is the compilation of known physicochemical properties. This data provides a baseline for comparison with experimental findings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| IUPAC Name | ethyl (2S)-2-amino-3-hydroxypropanoate | |

| CAS Number | 4117-31-1 | |

| Appearance | Colorless liquid (predicted) | LookChem |

Part 1: Unraveling the Connectivity - Spectroscopic Analysis

The primary structure, or connectivity of atoms, in ethyl serinate is unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For ethyl serinate, both ¹H and ¹³C NMR are employed.

Caption: Workflow for NMR-based structure elucidation of ethyl serinate.

The ¹H NMR spectrum of ethyl serinate provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of the free base is predicted based on the known spectrum of its hydrochloride salt, accounting for the deprotonation of the amino group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified ethyl serinate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Predicted ¹H NMR Data for Ethyl Serinate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen and a methyl group. |

| ~ 3.85 | Doublet of doublets (dd) | 1H | HO-CH H- | Diastereotopic proton on the carbon bearing the hydroxyl group. |

| ~ 3.70 | Doublet of doublets (dd) | 1H | HO-CHH - | Diastereotopic proton on the carbon bearing the hydroxyl group. |

| ~ 3.55 | Triplet (t) | 1H | -CH (NH₂)- | Methine proton adjacent to the amino and hydroxymethyl groups. |

| ~ 2.50 | Broad singlet | 3H | -NH₂ , -OH | Exchangeable protons of the amine and hydroxyl groups. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the ethyl group's methyl, coupled to the methylene group. |

Note: The spectrum for L-Serine ethyl ester hydrochloride shows signals for the NH₃⁺ group and shifts for adjacent protons. The free base will show signals for the NH₂ group and upfield shifts for the adjacent CH proton.[2]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Data Processing: Process the FID to obtain the spectrum and reference it to the solvent peak or TMS.

Predicted ¹³C NMR Data for Ethyl Serinate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.0 | C =O | Carbonyl carbon of the ester, highly deshielded. |

| ~ 65.0 | HO-C H₂- | Carbon bearing the hydroxyl group. |

| ~ 61.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 56.0 | -C H(NH₂)- | Alpha-carbon bearing the amino group. |

| ~ 14.0 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Note: Data for L-Serine ethyl ester hydrochloride is available on PubChem and serves as a reference.[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As ethyl serinate is a liquid, a "neat" sample is prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Background Spectrum: Obtain a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands for Ethyl Serinate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400-3200 | O-H and N-H | Stretching | Strong, Broad |

| ~2950 | C-H (sp³) | Stretching | Medium-Strong |

| ~1735 | C=O (Ester) | Stretching | Strong, Sharp |

| ~1650 | N-H | Bending (Scissoring) | Medium |

| 1200-1000 | C-O | Stretching | Strong |

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretches. A very strong, sharp peak around 1735 cm⁻¹ confirms the ester carbonyl group, and strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the C-O single bond stretches.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique for small molecules like ethyl serinate.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of ethyl serinate (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the MS.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Expected Mass Spectrum Fragmentation for Ethyl Serinate

| m/z (mass-to-charge ratio) | Ion Fragment | Interpretation |

| 133 | [C₅H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 102 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 88 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 60 | [CH(NH₂)COOH]⁺ | Cleavage of the ester |

| 44 | [CH(NH₂)CO]⁺ | Further fragmentation |

The molecular ion peak at m/z 133 confirms the molecular weight. The prominent fragment at m/z 102, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), is a key diagnostic peak for serine esters.[5]

Caption: Key fragmentation pathways of ethyl serinate in EI-MS.

Part 2: Defining Chirality - Stereochemical Analysis

Since L-serine is a chiral amino acid, it is crucial to determine the stereochemical configuration of the resulting ethyl ester. This is accomplished through polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of ethyl L-serinate hydrochloride of a known concentration (e.g., c = 2 in water).

-

Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).

-

Measurement: Measure the observed rotation (α) at a controlled temperature (e.g., 20°C) using a standard 1 dm path length cell.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in dm and c is the concentration in g/mL.

Expected Result for Ethyl L-Serinate Hydrochloride The specific rotation for L-Serine ethyl ester hydrochloride is reported as [α]²⁰D = -4.5 ± 0.5° (c=2 in water). A negative sign indicates that it is levorotatory.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for amino acid derivatives.[7][8]

-

Mobile Phase: For a normal-phase separation, a mixture of n-hexane and an alcohol like 2-propanol or ethanol is typically used. For a basic compound like ethyl serinate, a small amount of an amine modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape.

-

Sample Preparation: Dissolve the ethyl serinate sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100.

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Conclusion

The structural elucidation of ethyl serinate is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structure through fragmentation patterns. Finally, polarimetry and chiral chromatography are indispensable for verifying the stereochemical integrity of the molecule. The protocols and expected data presented in this guide form a robust framework for the comprehensive characterization of ethyl serinate, ensuring its quality and suitability for applications in research and development.

References

-

ACS Polymers Au . Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. [Link]

-

PubChem . L-Serine, ethyl ester, hydrochloride (1:1). [Link]

-

PubChem . Ethyl serinate. [Link]

-

Kyushu University . Analysis of Alanine and Serine Enantiomers in Vinegars Using a Meter-long High-resolution Enantioselective Column. [Link]

-

The Royal Society of Chemistry . Supporting information. [Link]

-

ResearchGate . Major fragmentation patterns of ethyl ester of L-serine. [Link]

-

ResearchGate . IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Link]

-

Human Metabolome Database . 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

Human Metabolome Database . 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]

-

The Royal Society of Chemistry . 4. [Link]

-

Human Metabolome Database . 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002931). [Link]

-

Human Metabolome Database . 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). [Link]

-

NP-MRD . 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NP0000932). [Link]

-

LCGC International . A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Phenomenex . Chiral HPLC Separations. [Link]

-

Chiralpedia . Chiral HPLC separation: strategy and approaches. [Link]

-

YouTube . NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

-

ResearchGate . Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... [Link]

-

ACS Publications . Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis | Organic Letters. [Link]

-

Restek . A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

YouTube . Enantioselective alpha-methylation of Serine. [Link]

-

ResearchGate . Enantioselective adsorption of serine enantiomers on the... | Download Scientific Diagram. [Link]

-

ScienceDirect . Recent Development: Enantio Selective Eextraction in Chiral Separation. [Link]

-

MDPI . Highly Chemoselective and Enantioselective Recognition of Serine by a Fluorescent Probe. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR [m.chemicalbook.com]

- 3. L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. L -Serine ethyl ester 99 TLC 26348-61-8 [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

Introduction: Elucidating the Structure of a Versatile Amino Acid Derivative

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl L-serinate hydrochloride

Ethyl L-serinate hydrochloride is a pivotal derivative of the amino acid L-serine, widely utilized as a building block in peptide synthesis and explored for its potential in pharmaceutical and biochemical research.[1] Its enhanced lipophilicity compared to the parent amino acid facilitates better membrane permeability, a desirable trait in drug development.[] Given its role in complex molecular assemblies, absolute certainty of its chemical structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data of Ethyl L-serinate hydrochloride. As a Senior Application Scientist, the focus extends beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. We will explore standard 1D NMR techniques, introduce the confirmatory power of 2D NMR, and present a framework for ensuring the trustworthiness of the analytical results.

Section 1: Molecular Structure and Predicted NMR Environments

The first step in any NMR analysis is to examine the molecule's chemical structure to predict the number and type of signals. Ethyl L-serinate hydrochloride (CAS: 26348-61-8) possesses five unique carbon environments and five distinct proton environments.[][3][4][5][6]

Chemical Structure:

-

Proton Environments (¹H NMR):

-

-CH₃ (Ethyl): Protons on a methyl group adjacent to a methylene group.

-

-CH₂- (Ethyl): Protons on a methylene group adjacent to an oxygen and a methyl group.

-

-CH- (α-carbon): A single proton on the chiral center, adjacent to the amine, the carbonyl group, and a methylene group.

-

-CH₂- (β-carbon): Protons on the methylene group adjacent to the hydroxyl group and the α-carbon.

-

-OH, -NH₃⁺: Labile protons whose visibility and chemical shift are highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt form, the amine exists as a protonated ammonium group (-NH₃⁺).

-

-

Carbon Environments (¹³C NMR):

-

C=O (Carbonyl): The ester carbonyl carbon.

-

-CH- (α-carbon): The chiral carbon bonded to the nitrogen.

-

-CH₂- (β-carbon): The carbon bonded to the hydroxyl group.

-

-O-CH₂- (Ethyl): The methylene carbon of the ethyl ester.

-

-CH₃ (Ethyl): The terminal methyl carbon of the ethyl ester.

-

Section 2: ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A Self-Validating Approach

The choice of solvent and sample preparation is critical for acquiring high-quality, reproducible NMR data.

Rationale for Solvent Selection: Ethyl L-serinate hydrochloride is a salt, making it highly soluble in polar solvents.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves the analyte and its residual solvent peak (~2.50 ppm) typically does not obscure key signals.[8] Furthermore, it is a non-exchangeable solvent for the -NH₃⁺ and -OH protons, allowing them to be observed as distinct, albeit often broad, signals.

Step-by-Step Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of Ethyl L-serinate hydrochloride directly into a clean, dry NMR tube. Causality: This concentration is sufficient for a strong signal-to-noise ratio on modern NMR spectrometers without causing significant viscosity or solubility issues.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube. Causality: TMS serves as the internal standard, with its signal defined as 0.00 ppm, providing a universal reference for all other chemical shifts.

-

Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, homogeneous solution is essential.

-

Transfer and Equilibration: Place the NMR tube into the spectrometer's spinner turbine. Allow the sample to thermally equilibrate inside the magnet for at least 5 minutes before data acquisition. Causality: This minimizes temperature gradients within the sample, which can lead to signal broadening and distortion.

Workflow for NMR Sample Preparation

Caption: Visualization of key COSY and HSQC correlations for structural verification.

Conclusion: A Coherent and Trustworthy Structural Dossier

The comprehensive NMR analysis of Ethyl L-serinate hydrochloride, employing ¹H, ¹³C, and 2D spectroscopic techniques, provides an unambiguous and self-validating structural confirmation. The ¹H NMR spectrum confirms the presence and relative ratio of all proton-containing functional groups, while the ¹³C NMR verifies the carbon backbone. Advanced 2D experiments like COSY and HSQC serve as the final layer of proof, definitively mapping the connectivity of the entire molecule. This multi-faceted approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the trusted data necessary for their work.

References

-

PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex International. (n.d.). L-Serine ethyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Ethyl L-serinate hydrochloride | 26348-61-8 [chemicalbook.com]

- 4. Ethyl L-serinate hydrochloride CAS#: 26348-61-8 [amp.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. L-Serine ethyl ester hydrochloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR spectrum [chemicalbook.com]

Physical properties of ethyl serinate

An In-depth Technical Guide to the Physical Properties of Ethyl Serinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl serinate, the ethyl ester of the amino acid L-serine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a versatile precursor for the synthesis of complex molecules, including modified peptides and pharmaceuticals. Researchers often utilize its hydrochloride salt, Ethyl L-serinate hydrochloride, due to its enhanced stability and crystallinity, which simplifies handling, purification, and storage.[]

This technical guide provides a comprehensive overview of the core physical properties of ethyl serinate and its hydrochloride salt. It is designed for researchers, scientists, and drug development professionals, offering not only tabulated data but also the underlying scientific principles and field-proven experimental protocols for their determination. The methodologies described are framed as self-validating systems to ensure the generation of reliable and reproducible data in a research setting.

General and Physicochemical Properties

The fundamental physical characteristics of a compound are dictated by its molecular structure. Ethyl serinate is a relatively small, polar molecule containing hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -OH, -NH₂), which significantly influence its physical state, boiling point, and solubility.[2] For laboratory use, it is most commonly supplied as the hydrochloride salt to improve stability, as the free amine is susceptible to oxidation and other degradation pathways.

Core Compound Specifications

The essential identification and structural data for both the free base and the hydrochloride salt are summarized below. This information is foundational for all experimental and computational work.

| Property | Ethyl L-Serinate | Ethyl L-Serinate Hydrochloride |

| Synonyms | L-Serine ethyl ester | H-Ser-OEt·HCl[3] |

| Molecular Formula | C₅H₁₁NO₃[4] | C₅H₁₂ClNO₃[3] |

| Molecular Weight | 133.15 g/mol [4] | 169.61 g/mol [3] |

| CAS Number | 4117-31-1[2] | 26348-61-8[3] |

| Appearance | Solid [Note 1] | White to off-white crystalline solid[] |

Note 1: While some sources describe the racemate as a liquid[5], the L- and D-isomers are typically solids.[6][7]

Thermal Properties

Thermal properties such as melting and boiling points are critical indicators of purity. A sharp melting point range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.

| Property | Value | Source(s) |

| Melting Point (HCl Salt) | 130-132 °C | [Note 2] |

| Boiling Point (Free Base) | 247.9 ± 20.0 °C (Predicted) | [] |

Note 2: This is a commonly cited range from literature and commercial suppliers.[]

The significant difference in thermal properties underscores the impact of the ionic hydrochloride group. The strong ionic interactions in the crystal lattice of the salt require substantially more energy to overcome compared to the intermolecular forces (hydrogen bonding, dipole-dipole) of the free base, resulting in a high melting point for the salt and a high predicted boiling point for the free base.

Density and Solubility

| Property | Value | Source(s) |

| Density (Free Base) | 1.146 ± 0.06 g/cm³ (Predicted) | [Note 3] |

| Water Solubility | Soluble | [3][8] |

| pKa (Free Base) | 12.01 ± 0.10 (Predicted) | [2] |

Note 3: This is a computationally predicted value. Experimental determination is required for confirmation.

The high water solubility of both the free base and its salt is attributed to the polar functional groups (-OH, -NH₂, C=O) that can readily form hydrogen bonds with water molecules.[8] The hydrochloride salt is particularly soluble due to its ionic nature. Solubility in organic solvents will vary based on polarity. A systematic solubility analysis is crucial for applications in reaction chemistry and formulation.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The following sections detail the expected spectral characteristics for ethyl serinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Prediction (Free Base):

-

Ethyl Group (CH₃): A triplet around 1.2-1.3 ppm, coupled to the adjacent CH₂ group.

-

Ethyl Group (CH₂): A quartet around 4.1-4.2 ppm, coupled to the CH₃ group.

-

Hydroxyl & Amine Protons (-OH, -NH₂): Broad singlets, chemical shift is concentration and solvent dependent.

-

Hydroxymethyl Group (-CH₂OH): A doublet of doublets (or more complex multiplet) around 3.7-3.9 ppm, coupled to the alpha-proton.

-

Alpha-Proton (α-CH): A triplet (or multiplet) around 3.6-3.8 ppm, coupled to the adjacent CH₂ and NH₂ protons.

-

-

¹³C NMR Prediction (Free Base):

-

Ethyl Group (CH₃): ~14 ppm.

-

Ethyl Group (CH₂): ~61 ppm.

-

Alpha-Carbon (α-CH): ~57 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): ~64 ppm.

-

Carbonyl Carbon (C=O): ~173 ppm.[9]

-

A reference ¹H NMR spectrum for the hydrochloride salt is available from various sources, which will show similar patterns, although chemical shifts may be slightly altered due to protonation of the amine.[3][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Key Absorptions:

-

O-H Stretch (Alcohol): A strong, broad peak around 3400-3200 cm⁻¹.

-

N-H Stretch (Amine): A medium, potentially broad peak in the same region (3400-3200 cm⁻¹), often appearing as a shoulder on the O-H peak.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong, sharp peak around 1735-1750 cm⁻¹.[11]

-

C-O Stretch (Ester & Alcohol): Strong peaks in the 1250-1050 cm⁻¹ region.

-

For the hydrochloride salt, the N-H stretch will be shifted to the 3000-2800 cm⁻¹ region as an ammonium salt (R-NH₃⁺).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of a molecule.

-

Molecular Ion (M⁺): A peak at m/z = 133 for the free base. This peak may be weak or absent due to facile fragmentation.[12]

-

Key Fragmentation Pathways:

-

Loss of the Ester Group: A common fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or neutral ethanol via rearrangement.

-

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the hydroxymethyl group is highly favorable. This results in the loss of •CH₂OH (31 Da), leading to a prominent ion at m/z = 102.

-

Loss of the Carboethoxy Group: Cleavage resulting in the loss of the entire carboethoxy group (•COOCH₂CH₃, 73 Da) gives a fragment at m/z = 60.[13]

-

A diagram illustrating these primary fragmentation patterns is shown below.[13]

Figure 1. Major fragmentation patterns of ethyl ester of L-serine.[13]

Figure 1. Major fragmentation patterns of ethyl ester of L-serine.[13]

Standardized Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physical properties discussed. The causality for procedural choices is explained to ensure robust and accurate data collection.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a crystalline solid like ethyl L-serinate hydrochloride. Its accuracy relies on slow, controlled heating and careful observation.[14]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the ethyl L-serinate hydrochloride sample is completely dry, as residual solvent will act as an impurity.[14] Crush a small amount into a fine powder. Tap the open end of a capillary tube into the powder to load 2-3 mm of sample. Invert the tube and tap gently on a hard surface to pack the solid into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated melting point apparatus.[14]

-

Approximate Determination: Set a rapid heating rate (10-20°C/min) to find an approximate melting point. This saves time and prevents prolonged heating of the sample.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to this temperature, then reduce the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last crystal melts (T_completion). The melting point is reported as this range.

-

Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Protocol: Micro Boiling Point Determination

For determining the boiling point of the free base, a micro-scale method is ideal for research settings where sample quantity is limited.[5][15] This technique relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Step-by-Step Methodology:

-

Assembly: Add approximately 0.5 mL of ethyl serinate liquid into a small (e.g., 75x10 mm) test tube. Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[16] The trapped air pocket will serve as a nucleus for boiling.

-

Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Clamp the assembly in a heating bath (an oil bath in a Thiele tube is ideal for uniform heating) so that the sample is fully submerged.[17]

-

Observation: Heat the bath gently. As the liquid nears its boiling point, a stream of bubbles will emerge from the inverted capillary as the vapor pressure of the liquid overcomes the external pressure.[16]

-

Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The bubbling will slow and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The measurement should be repeated to ensure consistency.

Protocol: Qualitative Solubility Assessment

A systematic approach is used to classify a compound's solubility, which provides insights into its polarity and the presence of acidic or basic functional groups.[18][19]

Step-by-Step Methodology:

-

General Procedure: To ~25 mg of ethyl serinate (or its salt) in a small test tube, add 0.75 mL of the chosen solvent in three portions. After each addition, vortex or shake vigorously for 30 seconds. A compound is considered "soluble" if it dissolves completely.[18]

-

Solvent Sequence:

-

Water: Test solubility in deionized water. If soluble, test the solution with litmus or a pH meter to confirm its acidic/basic nature. Ethyl serinate HCl should be acidic.

-

5% aq. HCl: As an amine, ethyl serinate free base is expected to be soluble in dilute acid via the formation of the hydrochloride salt.

-

5% aq. NaHCO₃: Neither the free base nor the salt is expected to be soluble, as it lacks a sufficiently acidic proton (like a carboxylic acid) to react with a weak base.[19]

-

5% aq. NaOH: The ester could be hydrolyzed under these conditions, especially with heating, but immediate solubility is not expected.

-

Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as methanol (polar, protic), acetone (polar, aprotic), and dichloromethane (nonpolar).

-

Conclusion

This guide has detailed the essential physical and spectroscopic properties of ethyl serinate and its hydrochloride salt. The provided data, a combination of experimentally determined and computationally predicted values, serves as a critical reference for its use in research and development. The stability and crystallinity of the hydrochloride salt make it the preferred form for most applications. By following the standardized, self-validating protocols outlined herein, scientists can confidently verify these properties and ensure the quality of the material for its intended application, from small-scale synthesis to complex drug formulation.

References

-

University of Colorado, Boulder. (n.d.). Melting point determination. Organic Chemistry Laboratory Techniques. [Link]

-

Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Sydney. (n.d.). Micro-boiling point measurement. [Link]

-

PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. [Link]

-

Chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-